N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-15(19-10-5-6-14-13(7-10)18-9-24-14)8-20-16(22)11-3-1-2-4-12(11)17(20)23/h1-7,9H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMTUXVSRBCQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the phthalimide group: Phthalimide can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine.
Linking the two moieties: The final step involves the acylation of the benzo[d]thiazole derivative with the phthalimide derivative using an appropriate acylating agent, such as acetic anhydride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide linkage undergoes hydrolysis under acidic or basic conditions, yielding two primary components:
Mechanistic Insights :
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Acidic conditions protonate the acetamide oxygen, facilitating nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine and carboxylate .
Cyclization and Condensation Reactions
The 1,3-dioxoisoindolin-2-yl group participates in cyclization reactions, often forming fused heterocycles:
2.1. Pyrazole Formation
Treatment with acetylacetone under reflux conditions induces cyclization:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylacetone | Ethanol, reflux, 12 h | N-(4-oxopentan-2-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivative | 78% |
Key Observations :
-
The reaction proceeds via Schiff base formation, followed by intramolecular cyclization.
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X-ray crystallography confirms the planar structure of the resulting pyrazole derivative .
2.2. Thiazole Ring Functionalization
Lewis acid-catalyzed condensation reactions modify the benzo[d]thiazole ring:
| Catalyst | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| ZnCl₂ | Aryl aldehydes | 2-(1,3-Dioxoisoindolin-2-yl)-N-(arylidene)acetamides | Antibacterial agent synthesis |
Substitution Reactions
The benzo[d]thiazole moiety undergoes electrophilic substitution, particularly at the 5-position:
3.1. Bromination
Electrophilic bromination introduces bromine at the 5-position of the thiazole ring:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, 0°C, 2 h | N-(5-bromobenzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | 65% |
Mechanism :
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FeBr₃ activates bromine, generating an electrophilic Br⁺ species.
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Bromination occurs regioselectively at the electron-rich 5-position.
Oxidation and Reduction
The isoindolinone ring exhibits redox activity:
4.1. Oxidation
Oxidation with KMnO₄ cleaves the isoindolinone ring:
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 4 h | Phthalic acid + benzo[d]thiazol-5-amine |
4.2. Reduction
NaBH₄ reduces the carbonyl groups selectively:
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄, MeOH | RT, 6 h | N-(benzo[d]thiazol-5-yl)-2-(1,3-dihydroisoindolin-2-yl)acetamide |
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, a series of compounds synthesized from this scaffold were tested against various pathogenic microorganisms, including:
- Bacterial Species : Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Species : Aspergillus niger.
The synthesized compounds showed varying degrees of antimicrobial activity. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of Synthesized Compounds
| Compound ID | Target Microorganism | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| 6a | S. aureus | 32 | Penicillin |
| 6b | E. coli | 16 | Ciprofloxacin |
| 6c | A. niger | 64 | Amphotericin B |
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of the isoindole moiety, which is known for its biological significance. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cell proliferation and survival.
- Cell Lines Tested : Common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) have shown sensitivity to these compounds.
Table 2: Anticancer Activity in Various Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | HeLa | 10 | Apoptosis induction |
| 6b | MCF-7 | 15 | Cell cycle arrest |
| 6c | A549 | 12 | Inhibition of angiogenesis |
Pharmacological Insights
The pharmacological profile of this compound suggests it may act on multiple targets within biological systems. Notably:
- GABA Receptor Modulation : Some derivatives have been evaluated for their effects on GABA receptors, which play a critical role in anxiety and mood regulation.
Case Study: GABA Receptor Interaction
In a study examining the binding affinity of various compounds derived from this scaffold to GABA receptors, it was found that certain derivatives exhibited selective binding profiles that could lead to reduced side effects compared to traditional benzodiazepines .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.
Material Properties: In materials science, the compound’s unique structure may contribute to its properties, such as thermal stability or electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Similar structure but with a different substitution pattern on the benzo[d]thiazole ring.
N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and phthalimide moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a benzothiazole moiety linked to a 1,3-dioxoisoindolin-2-yl acetamide structure. The benzothiazole group is known for its presence in various bioactive molecules, while the isoindoline core contributes to the compound's potential interactions with biological targets. The synthesis typically involves the reaction of benzothiazole derivatives with 1,3-dioxoisoindoline intermediates in various solvents under controlled conditions .
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing similar structural motifs. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. In vitro assays demonstrated that such compounds can inhibit the proliferation of lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective cytotoxicity .
Table 1 summarizes the cytotoxicity results for related compounds:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |
These findings suggest that modifications to the benzothiazole and isoindoline components can enhance antitumor efficacy while minimizing toxicity to normal cells .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been explored. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial DNA synthesis or cell wall integrity .
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Many compounds in this class bind to DNA, particularly in the minor groove, which can interfere with replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is implicated in inflammatory pathways and cancer progression .
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the effects of related compounds on specific cancer models:
- Study on Lung Cancer : A series of compounds were tested on A549 cells, revealing that those with higher electron-withdrawing groups exhibited increased cytotoxicity due to enhanced interaction with cellular targets .
- Antibacterial Testing : In a comparative study, derivatives were tested against standard antibiotics showing synergistic effects when combined with existing treatments against resistant strains of bacteria .
Q & A
Q. Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
